Gitoxin is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis purpurea [ [], [], [] ]. It belongs to the class of cardiotonic steroids and serves as a valuable research tool for investigating cardiac physiology and pharmacology [ [], [] ]. Gitoxin is a key component in the study of structure-activity relationships among cardiac glycosides, enabling researchers to understand how subtle molecular differences impact biological activity [ [], [] ]. It is also instrumental in studying the biosynthesis and metabolism of cardiac glycosides in plants and animals [ [], [], [] ].
Gitoxin is obtained from the leaves of Digitalis lanata, which contains various glycosides that can be converted into gitoxin through biochemical processes. The extraction and purification of gitoxin typically involve advanced methods such as high-performance liquid chromatography (HPLC) to isolate the compound from plant material .
Gitoxin falls under the category of cardiac glycosides, which are characterized by their steroid structure with attached sugar moieties. These compounds are classified based on their origin (plant-derived) and their specific effects on cardiac function.
The synthesis of gitoxin can be achieved through various methods, including enzymatic conversion and fermentation processes. One notable method involves the conversion of digitoxigenin glycosides into gitoxin using targeted fermentation techniques that leverage the native enzymes present in Digitalis species .
The fermentation process typically involves:
The molecular formula of gitoxin is , with a relative molecular mass of approximately 764.94 g/mol. The structure consists of a steroid backbone with multiple hydroxyl groups and sugar moieties attached.
Gitoxin's structural features include:
Gitoxin participates in various chemical reactions typical of cardiac glycosides:
The hydrolysis reaction can be represented as follows:
This reaction is crucial for understanding how gitoxin exerts its pharmacological effects in biological systems.
Gitoxin primarily acts by inhibiting the sodium-potassium ATPase enzyme in cardiac tissues. This inhibition leads to an increase in intracellular sodium levels, which subsequently enhances calcium influx through sodium-calcium exchange mechanisms.
The resulting increase in intracellular calcium concentration boosts cardiac contractility, making gitoxin effective for treating heart failure and certain arrhythmias. The potency of gitoxin varies among individuals, necessitating careful monitoring during therapeutic use .
Relevant analytical methods for characterizing gitoxin include HPLC with ultraviolet detection for quantification in pharmaceutical preparations .
Gitoxin has several scientific uses:
Gitoxin (C₄₁H₆₄O₁₄; MW 780.94 g/mol) is a cardenolide glycoside characterized by a steroid nucleus fused to a five-membered unsaturated lactone ring (butenolide) at C17 and a trisaccharide moiety at C3 (Fig. 1). The aglycone component, gitoxigenin, features hydroxyl groups at C3, C14, and the distinctive C16β position. The sugar unit consists of three digitoxose residues (β-D-digitoxopyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-digitoxopyranoside), which critically influence solubility and membrane interactions. Gitoxin’s crystalline form appears as a white to off-white solid (mp 265°C) with moderate lipophilicity (LogP ≈1.67) and low aqueous solubility (2.343 mg/L) [8] [9].
Steroid Core: Cyclopentanoperhydrophenanthrene - OH groups: C3β, C14β, C16β - Lactone: Unsaturated γ-butyrolactone at C17β - Sugar: Tri-digitoxose chain (C3-O-glycosidic bond)
Gitoxin shares structural homology with other Digitalis glycosides but exhibits key biochemical distinctions:
Parameter | Gitoxin | Digitoxin | Digoxin |
---|---|---|---|
Molecular Formula | C₄₁H₆₄O₁₄ | C₄₁H₆₄O₁₃ | C₄₁H₆₄O₁₄ |
Hydroxyl Groups | C3, C14, C16β | C3, C14 | C3, C14, C12α |
Plasma Protein Binding | 85% | 92% | 20% |
Albumin Affinity (Kd) | Moderate | High | Low |
Key Functional Difference | Enhanced solubility vs. digitoxin | Slow hepatic metabolism | Renal excretion |
The C16β hydroxyl group in gitoxin reduces lipophilicity compared to digitoxin (no C16 OH) but increases it relative to digoxin (C12α OH). This structural nuance explains gitoxin’s intermediate protein binding and distinct pharmacokinetics. Unlike digitoxin, gitoxin’s C16β modification prevents prolonged tissue accumulation, while its trisaccharide chain enhances receptor recognition at Na⁺/K⁺-ATPase [1] [3] [7].
Stereochemical alterations at C16 significantly modulate gitoxin’s bioactivity. 16α-Gitoxin derivatives, such as 16α-acetylgitoxin, exhibit modified binding dynamics with human serum albumin due to steric hindrance from the axial acetyl group. X-ray crystallography confirms that 16α-substituents reorient the D-ring of the steroid nucleus, reducing hydrogen-bonding capacity with albumin’s subdomain IIA. This decreases binding affinity by ~30% compared to native gitoxin. Conversely, 16β-epimers maintain equatorial orientation, preserving protein interactions. Such stereospecificity underpins structure-activity relationships (SAR) in cardenolide design: equatorial C16-OH maximizes Na⁺/K⁺-ATPase inhibition, while axial modifications favor tissue penetration [4] [8] [10].
Gitoxin binds human serum albumin (HSA) at 85% efficiency within therapeutic plasma concentrations, as quantified by equilibrium dialysis and ultracentrifugation studies. This binding:
Method | Bound Fraction (%) | Kd (µM) | Displacement Factors |
---|---|---|---|
Equilibrium Dialysis | 85 ± 3 | 1.8 ± 0.2 | Oleate (IC₅₀: 120 µM) |
Ultracentrifugation | 87 ± 2 | 1.6 ± 0.3 | Palmitate (IC₅₀: 95 µM) |
No binding occurs to globulins or lipoproteins. Serum stability studies show gitoxin degrades <5% in human plasma over 24 hours (37°C), primarily via slow hydrolytic cleavage of digitoxose units. Unlike digoxin, gitoxin resists cytochrome P450 metabolism, making albumin binding its principal plasma stabilization mechanism [4] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3